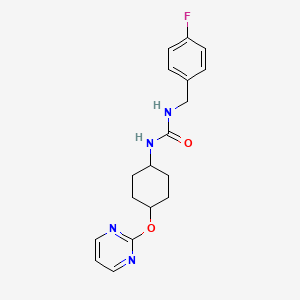

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

CAS No.: 2034278-61-8

Cat. No.: VC6899843

Molecular Formula: C18H21FN4O2

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034278-61-8 |

|---|---|

| Molecular Formula | C18H21FN4O2 |

| Molecular Weight | 344.39 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea |

| Standard InChI | InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)12-22-17(24)23-15-6-8-16(9-7-15)25-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9,12H2,(H2,22,23,24) |

| Standard InChI Key | BZUJKTVHFROEET-WKILWMFISA-N |

| SMILES | C1CC(CCC1NC(=O)NCC2=CC=C(C=C2)F)OC3=NC=CC=N3 |

Introduction

1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a complex organic compound with a molecular weight of 344.4 g/mol, as indicated by its CAS number 2034278-61-8 . This compound belongs to the class of ureas, which are significant in medicinal chemistry due to their diverse biological activities . The structure of this compound includes a fluorobenzyl group attached to a urea backbone, which is further linked to a cyclohexyl ring with a pyrimidin-2-yloxy substituent.

Synthesis and Preparation

The synthesis of 1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves the reaction of a fluorobenzyl isocyanate with a cyclohexyl amine derivative containing the pyrimidin-2-yloxy group. This process requires careful control of reaction conditions to achieve the desired stereochemistry.

Biological Activity and Potential Applications

Urea derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . While specific biological data for 1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is limited, its structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Research Findings and Future Directions

Research on urea derivatives often focuses on their ability to act as inhibitors or modulators of various enzymes and receptors. The presence of a fluorobenzyl group and a pyrimidin-2-yloxy substituent in this compound could provide unique interactions with biological targets, potentially leading to novel therapeutic applications.

| Potential Application | Rationale |

|---|---|

| Anticancer Agents | Structural similarity to known anticancer ureas |

| Enzyme Inhibitors | Ability to interact with enzymes via urea and pyrimidine groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume